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Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing Protein 1 (SARM1) is a key player
in programmed axonal degeneration, also known as Wallerian degeneration. Its enzymatic
core, a Toll/Interleukin-1 Receptor (TIR) domain, possesses NADase activity, which is critical
for its pro-degenerative function. The activity of the SARM1 TIR domain is tightly regulated by
its N-terminal Armadillo repeat (ARM) domain, which acts as an autoinhibitor.[1][2][3] The
binding of nicotinamide mononucleotide (NMN) to the ARM domain relieves this autoinhibition,
leading to the robust cleavage of NAD™*.[4][5][6] This application note provides detailed
protocols for measuring the NADase activity of SARML1 in vitro using fluorogenic and HPLC-
based methods, and is intended to aid researchers in the screening and characterization of
SARM1 modulators.

Introduction

SARML1 is a central executioner of a conserved axonal destruction pathway.[7] Under healthy
conditions, SARML1 is maintained in an inactive state through the autoinhibitory function of its
ARM domain.[1][2] Upon axonal injury, a rapid decrease in the levels of the NAD*-synthesizing
enzyme NMNAT2 leads to an accumulation of NMN and a decrease in NAD*.[4][6] This shift in
the NMN/NAD™ ratio leads to the binding of NMN to the allosteric site on the ARM domain of
SARML1, triggering a conformational change that activates its intrinsic NADase activity.[4][5][6]
The subsequent depletion of NAD* in the axon is a critical step that commits the axon to
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degenerate. Given its central role in axonal demise, SARM1 has emerged as a promising
therapeutic target for a range of neurodegenerative diseases and injuries. The ability to
accurately measure SARM1 enzymatic activity in vitro is therefore essential for the discovery
and development of novel SARM1-targeting therapeutics.

Principle of SARM1 Activity Measurement

The in vitro measurement of SARM1 activity primarily relies on the detection of its NADase
function. This can be achieved by monitoring the consumption of its substrate, NAD*, or the
formation of its products, including nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR
(cADPR).[8][9][10] Two common methods for this are:

o Fluorogenic Assays: These assays utilize a modified NAD* analog, such as N6-etheno-NAD
(e-NAD), which is non-fluorescent. Upon cleavage by SARM1, the fluorescent etheno-ADPR
is released, leading to an increase in fluorescence that is directly proportional to enzyme
activity.[8][11][12] This method is particularly well-suited for high-throughput screening (HTS)
of SARML1 inhibitors.

» High-Performance Liquid Chromatography (HPLC): HPLC-based methods allow for the
direct quantification of NAD* and its cleavage products.[3][13] This technique provides a
highly accurate and detailed view of the enzymatic reaction, enabling the simultaneous
measurement of substrate depletion and product formation.

SARML1 Signaling Pathway

The activation of SARML1 is a critical event in the pathway of axonal degeneration. The
following diagram illustrates the key steps in SARM1 activation.
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Caption: SARM1 activation pathway in response to axonal injury.

Experimental Workflow

The general workflow for measuring SARM1 activity in vitro involves the preparation of the
enzyme and reaction mixture, incubation, and subsequent detection of the enzymatic reaction.
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Caption: General experimental workflow for in vitro SARM1 activity assays.
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Materials and Reagents

Reagent Supplier Example Catalog Number Example

Recombinant Human SARM1

BPS Bioscience 100069
(aa 28-724)
N6-etheno-Nicotinamide
) ) ) BPS Bioscience 83565
Adenine Dinucleotide (e-NAD)
Nicotinamide Adenine ) )
) ) Sigma-Aldrich N7004
Dinucleotide (NAD)
Nicotinamide Mononucleotide ) )
Sigma-Aldrich N3501
(NMN)
SARML1 Inhibitor (DSRM-3716) BPS Bioscience 83673
96-well Black, Flat-Bottom ]
Corning 3915
Plate
HPLC Vials Agilent Technologies 5182-0714

Experimental Protocols

Protocol 1: Fluorogenic Assay for SARM1 Hydrolase
Activity

This protocol is adapted from commercially available kits and is suitable for HTS applications.
[BI[11][12]

1. Reagent Preparation:

e 1x SARM1 Hydrolase Buffer: Prepare by diluting a 4x stock solution (e.g., 40 mM Tris-HCI
pH 8.0, 110 mM NacCl, 2.2 mM KCI, 20% glycerol, 3 mM DTT) with water.

 SARM1 Enzyme Solution: Thaw recombinant SARML1 on ice. Dilute the enzyme to the
desired concentration (e.g., 30 ng/ul) with 1x SARM1 Hydrolase Buffer. Note: SARM1
enzyme is sensitive to freeze-thaw cycles.
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o &-NAD Substrate Solution: Dilute the e-NAD stock (e.g., 12 mM) to the desired final
concentration (e.g., 100 uM) in 1x SARM1 Hydrolase Buffer.

o Test Compound/Inhibitor Solution: Prepare a stock solution of the test compound in DMSO.
Dilute to the desired concentration in 1x SARM1 Hydrolase Buffer. The final DMSO
concentration in the assay should not exceed 1%.

2. Assay Procedure (96-well plate format):
e Add 30 pl of 1x SARM1 Hydrolase Buffer to all wells.

¢ To the inhibitor wells, add 5 pl of the test compound solution. To the control wells, add 5 pl of
the diluent solution (e.g., 1x SARM1 Hydrolase Buffer with the same percentage of DMSO
as the test compound).

» To the "Blank" wells, add 10 pl of 1x SARM1 Hydrolase Buffer.
e Add 10 pl of the diluted SARM1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

o Cover the plate and incubate for 30 minutes at room temperature with gentle agitation to
allow for enzyme-inhibitor interaction.

e Initiate the reaction by adding 5 pl of the diluted e-NAD solution to all wells.

o Cover the plate with aluminum foil and incubate for 90-120 minutes at room temperature with
gentle agitation.

o Measure the fluorescence using a microplate reader with excitation at approximately 300 nm
and emission at approximately 410 nm.

o Subtract the "Blank" value from all other readings.

Protocol 2: HPLC-Based Assay for SARM1 NADase
Activity

This protocol allows for the direct measurement of NAD* consumption and product formation.
[3][13]
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. Reagent Preparation:
Assay Buffer: 50 mM HEPES/NaOH, pH 7.5.

SARM1 Enzyme Solution: Prepare purified recombinant SARM1 in the assay buffer. The
final concentration in the reaction will depend on the specific activity of the enzyme
preparation (e.g., 0.5 - 10 pg/mL).

NAD™* Substrate Solution: Prepare a stock solution of NAD+* in the assay buffer. The final
concentration in the reaction is typically in the range of 50-250 uM.

NMN Activator Solution (Optional): To measure activated SARM1, prepare a stock solution of
NMN in the assay buffer. The final concentration is typically in the range of 0.2-1 mM.[3]

. Assay Procedure:

Set up the reaction mixture in a microcentrifuge tube. For a 50 pl reaction, combine:

[¢]

SARM1 enzyme

[e]

Assay Buffer

o

NMN (if testing activation)

[¢]

Test compound or vehicle
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the reaction by adding NAD*.

Incubate at 37°C. Collect aliquots (e.g., 10 pl) at various time points (e.g., 0, 5, 15, 30, 60
minutes).

Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid (HCIOa).
Centrifuge the samples at high speed to pellet the precipitated protein.

Transfer the supernatant to HPLC vials for analysis.
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3. HPLC Analysis:
e Column: C18 reverse-phase column.

o Mobile Phase: A gradient of a suitable buffer system (e.g., ammonium formate and methanol)

is typically used.[10]
o Detection: UV absorbance at 260 nm.

e Quantification: The concentration of NAD*, ADPR, and cADPR is determined by comparing
the peak areas to a standard curve of known concentrations of these molecules.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner. Below are example
tables for summarizing experimental parameters and results.

Table 1: Optimal Reagent Concentrations for SARM1 In Vitro Assays

Parameter Fluorogenic Assay HPLC-Based Assay
SARM1 Enzyme Concentration 10 - 50 ng/pl 0.5- 10 pg/mL

Substrate (-NAD) Conc. 50 - 200 uM N/A

Substrate (NAD*) Conc. N/A 50 - 250 uM

Activator (NMN) Conc. 0.1-1mM 0.2-1mM

Incubation Time 60 - 120 minutes 0 - 60 minutes (time course)
Incubation Temperature Room Temperature 37°C

Table 2: Example Kinetic Parameters for Human SARM1
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Parameter Value Assay Condition Reference
Resazurin
Km for NAD+ 28+ 4 uM [3]
fluorescence assay
] Resazurin
Vmax 9+ 0.3 uM/min [3]

fluorescence assay

HPLC assay, full-
~0.02 U/mg length human SARM1  [13]

from HEK cells

Basal NADase
Specific Activity

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for
the in vitro measurement of SARM1 NADase activity. The choice between a fluorogenic and an
HPLC-based assay will depend on the specific research needs, with the former being ideal for
high-throughput screening and the latter providing more detailed kinetic information. A thorough
understanding of the principles of SARM1 activation and the ability to reliably measure its
enzymatic activity are crucial for advancing the development of novel therapeutics for
neurodegenerative conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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